molecular formula C15H18N2O4S B2895053 tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate CAS No. 2287344-14-1

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

Cat. No. B2895053
CAS RN: 2287344-14-1
M. Wt: 322.38
InChI Key: WPYWNEXTEQWCMQ-UHFFFAOYSA-N
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Description

“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a chemical compound with the CAS Number: 2287344-14-1 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” can be represented by the Inchi Code: 1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20) . The molecular weight of the compound is 322.38 .


Physical And Chemical Properties Analysis

“tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” is a powder at room temperature . It has a molecular weight of 322.38 .

Scientific Research Applications

Organic Synthesis and Building Blocks

One significant application of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate derivatives is in organic synthesis, where these compounds serve as building blocks for constructing complex molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate potential as versatile intermediates in organic synthesis, facilitating a range of chemical transformations (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Catalysis

In catalysis, tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. This showcases the compound's utility in facilitating catalytic processes with high purity product isolation, highlighting its role in developing more efficient and selective catalytic methods (Mengnan Zhang et al., 2015).

Material Science

In material science, tert-butyl carbazole derivatives have been explored for their strong blue emissive properties and potential as fluorescent sensory materials. These derivatives, particularly those modified with benzothiazole, have shown effectiveness in detecting volatile acid vapors, suggesting their application in developing new sensory materials for environmental monitoring and chemical detection (Jiabao Sun et al., 2015).

Environmental and Analytical Applications

Furthermore, derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate have found applications in environmental and analytical chemistry. For example, methods have been developed for the determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography, utilizing derivatization reactions that involve tert-butyl compounds. These advancements indicate the role of tert-butyl derivatives in improving analytical methods for environmental monitoring and safety (E. Crespo-Corral et al., 2008).

Safety And Hazards

The safety data sheet (SDS) for “tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate” should be referred to for detailed safety and hazard information. As a general precaution, avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-12-6-4-11-9-13(22(16,19)20)7-5-10(11)8-12/h4-9H,1-3H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWNEXTEQWCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate

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